
tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride
Descripción general
Descripción
The compound “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, and the “2-aminoethyl” group suggests the presence of an amine functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a tert-butyl carboxylate in the presence of a suitable catalyst . The exact conditions would depend on the specific reagents and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached tert-butyl, carboxylate, and 2-aminoethyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or amidation, while the amine group could participate in reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate and amine groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Frameworks
The indole moiety is a versatile building block in organic synthesis, particularly in constructing diverse heterocyclic frameworks5-aminoethyl-1-boc-indole hydrochloride can undergo cycloaddition reactions to create complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines . These reactions are atom-economical and align with green chemistry principles, offering a sustainable approach to synthesizing biologically relevant compounds.
Metal-Catalyzed Functionalization
This compound is pivotal in metal-catalyzed functionalization reactions. Recent advances show its utility in selective functionalization at various positions on the indole ring, such as C2/C3 and remote C4/C7 positions . These methods enable the creation of complex molecules with potential applications in medicinal chemistry and material science.
Biological Activity
Indole derivatives, including 5-aminoethyl-1-boc-indole hydrochloride , are known for their wide range of biological activities. They serve as key intermediates in synthesizing compounds with antiviral, anti-inflammatory, and anticancer properties . Their role as pharmacophores makes them valuable in drug discovery and development.
Green Chemistry Applications
The compound’s role in atom-economical reactions makes it significant in green chemistry applications. It can be used to develop environmentally friendly synthetic routes for complex molecules, reducing waste and energy consumption in chemical processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXVSOQEVWKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674211 | |
| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride | |
CAS RN |
1159823-50-3 | |
| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



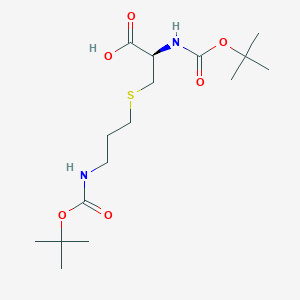
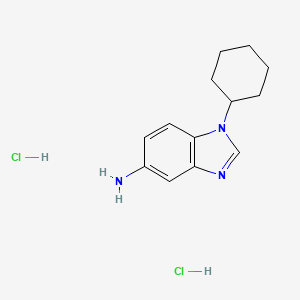
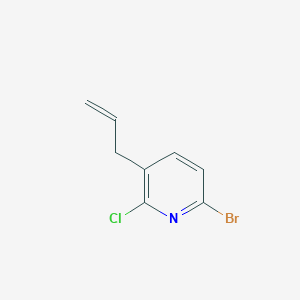
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
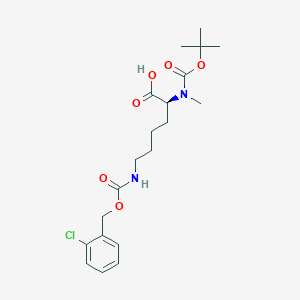
![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)

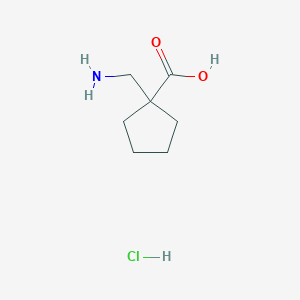

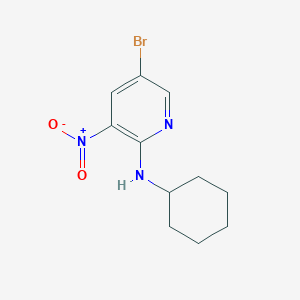
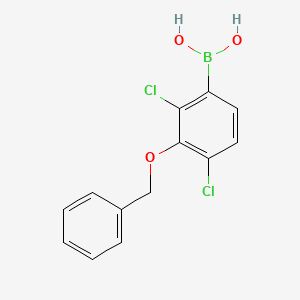

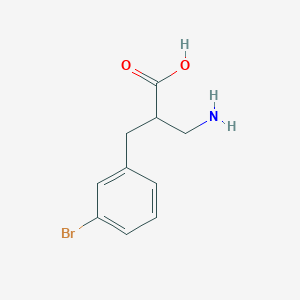
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)